molecular formula C19H17ClN2O3 B2809917 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-48-6

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2809917
CAS No.: 851405-48-6
M. Wt: 356.81
InChI Key: KOPJGQAIHPHJSJ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Synthesis of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde: This intermediate can be prepared by the reaction of 7-methoxyquinoline with an appropriate oxidizing agent.

    Formation of 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine: The carbaldehyde intermediate is then reacted with an amine source under reductive amination conditions to yield the corresponding amine.

    Coupling with 2-chlorobenzoyl chloride: The final step involves the coupling of the amine intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Substituted derivatives of the original compound.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Biological Studies: Used as a probe to study biological pathways and mechanisms involving quinoline derivatives.

    Chemical Biology: Employed in the development of chemical tools for studying protein-ligand interactions and cellular processes.

    Industrial Applications: Potential use in the development of new materials and chemical processes due to its unique reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
  • 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propionamide
  • 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butyramide

Uniqueness

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety This structural feature may confer distinct biological activities and reactivity compared to other similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPJGQAIHPHJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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